4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that features a piperazine ring substituted with a 3,4-dichlorophenyl group and a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 3,4-Dichlorophenyl Group: The piperazine derivative is then substituted with a 3,4-dichlorophenyl group using appropriate halogenation reactions.
Formation of Pyrazolo[3,4-d]pyrimidine Core: The final step involves the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(4-(3-chlorophenyl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl: This compound has a similar structure but with a different substitution pattern on the piperazine ring.
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: Another related compound with a different core structure.
Uniqueness
4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a pyrazolo[3,4-d]pyrimidine core. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N6/c1-22-15-12(9-21-22)16(20-10-19-15)24-6-4-23(5-7-24)11-2-3-13(17)14(18)8-11/h2-3,8-10H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARZMOVEAYAQSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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